

2-Bromo-5-hydroxybenzonitrile chemical structure

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Compound of Interest

Compound Name: **2-Bromo-5-hydroxybenzonitrile**

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An In-Depth Technical Guide to **2-Bromo-5-hydroxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-hydroxybenzonitrile**, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

2-Bromo-5-hydroxybenzonitrile is an organic compound featuring a benzene ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.^{[1][2]} The IUPAC name for this compound is **2-bromo-5-hydroxybenzonitrile**.^[3] The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.^[2]

Table 1: Compound Identification

Identifier	Value
CAS Number	189680-06-6 [1] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₄ BrNO [3] [4] [5] [7]
Molecular Weight	198.02 g/mol [1] [3] [4]
InChI	InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H [3]
InChIKey	IXJNUEMHAJZKFW-UHFFFAOYSA-N [1] [3]

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[\[3\]](#)[\[4\]](#) |

Physicochemical Properties

2-Bromo-5-hydroxybenzonitrile is typically a white to pale-yellow or yellow-brown crystalline solid.[\[7\]](#) It is soluble in ethanol, ethers, and other organic solvents.[\[7\]](#) The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[\[1\]](#)

Table 2: Physicochemical Data

Property	Value
Appearance	White to pale-yellow crystalline solid [7]
Density (Predicted)	1.79 ± 0.1 g/cm ³ [7]
Boiling Point (Predicted)	321.2 ± 32.0 °C [7]
Flash Point	148.1 °C [7]
pKa (Predicted)	8.01 ± 0.18 [7]

| Storage Temperature | Room Temperature, under an inert atmosphere[\[7\]](#) |

Synthesis of 2-Bromo-5-hydroxybenzonitrile

The primary method for synthesizing **2-Bromo-5-hydroxybenzonitrile** is through the direct bromination of 3-hydroxybenzonitrile.^[1] This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.^[1] This results in the preferential formation of **2-Bromo-5-hydroxybenzonitrile**.

Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile

This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

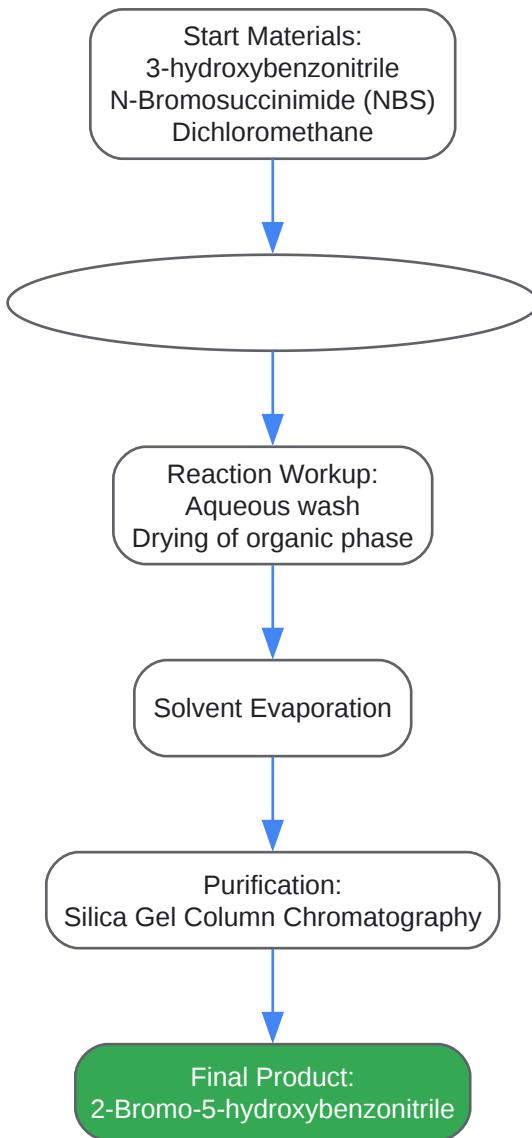
- 3-hydroxybenzonitrile
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2)
- Round-bottomed flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.

- Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.
- The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is purified by column chromatography on silica gel to afford pure **2-Bromo-5-hydroxybenzonitrile**. A reported yield for this reaction is 73%.[\[1\]](#)

Synthesis Workflow of 2-Bromo-5-hydroxybenzonitrile

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Caption: Synthesis of **2-Bromo-5-hydroxybenzonitrile**.

Spectroscopic Characterization

The structure of **2-Bromo-5-hydroxybenzonitrile** is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique	Expected Peaks
¹ H NMR	Aromatic protons are expected to show distinct signals in the range of δ 7.2–7.8 ppm. [1] The chemical shifts are influenced by the electronic effects of the substituents.
¹³ C NMR	The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. [1] Other aromatic carbons will appear in the typical downfield region.
IR Spectroscopy	Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C≡N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds. [1]

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure. [1] |

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a solution of **2-Bromo-5-hydroxybenzonitrile** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for ¹H.
- Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

- Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups.

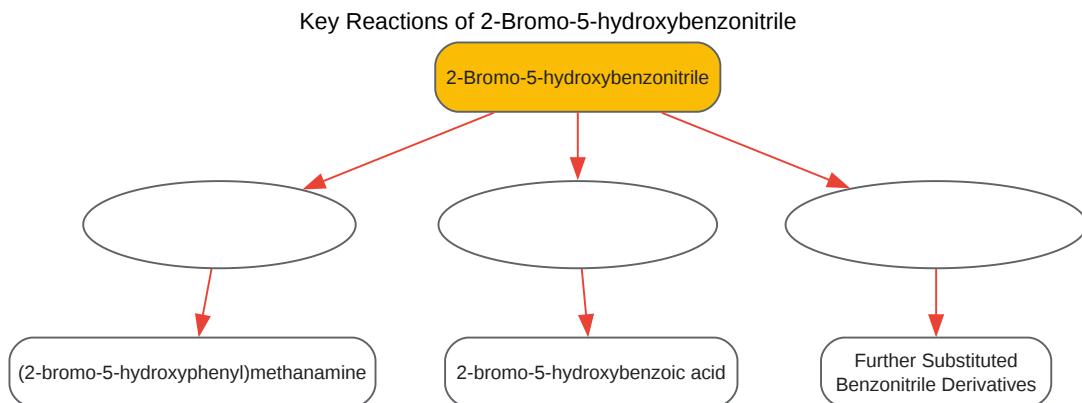
Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent.
- Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
- Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Chemical Reactivity and Applications

2-Bromo-5-hydroxybenzonitrile is a valuable building block in organic synthesis due to the reactivity of its functional groups.

- Electrophilic Aromatic Substitution: The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.[\[1\]](#)
- Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH_4).[\[1\]](#)
- Applications in Drug Development: As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.[\[7\]](#)[\[8\]](#) For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.[\[4\]](#) Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.[\[1\]](#)



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Caption: Reactivity of **2-Bromo-5-hydroxybenzonitrile**.

Safety and Handling

2-Bromo-5-hydroxybenzonitrile should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

Table 4: Hazard and Precautionary Statements

Type	Codes
Hazard Statements	H302, H312, H315, H319, H332, H335 [4]

| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Conclusion

2-Bromo-5-hydroxybenzonitrile is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.

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